Ethyl 3-(1-pyrrolidinyl)butanoate

Description

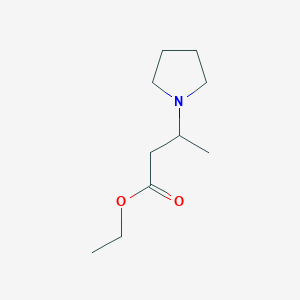

Ethyl 3-(1-pyrrolidinyl)butanoate is a synthetic ester derivative featuring a pyrrolidine substituent at the third carbon of the butanoate backbone. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.27 g/mol. The compound combines the ester functional group’s reactivity with the pyrrolidine moiety’s structural rigidity, making it a candidate for applications in organic synthesis, pharmaceuticals, and flavor chemistry.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

ethyl 3-pyrrolidin-1-ylbutanoate |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h9H,3-8H2,1-2H3 |

InChI Key |

XOHFSJRAEGVBNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)N1CCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-(1-pyrrolidinyl)butanoate shares structural and functional similarities with esters containing cyclic amines or branched alkyl chains. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of this compound and Structural Analogs

Key Findings from Comparative Studies

Volatility and Stability: this compound is expected to exhibit lower volatility compared to simpler esters like ethyl isovalerate (peak 5 in ) due to the pyrrolidine group’s bulkiness and hydrogen-bonding capacity. This aligns with trends observed in ethyl octanoate (peak 21), which persisted through multiple washings due to increased molecular weight . In contrast, ethyl 2-bromobutanoate’s bromine substitution reduces volatility further, making it suitable for controlled synthetic reactions .

Functional Group Impact: The pyrrolidine moiety introduces nitrogen-based polarity, enhancing solubility in polar solvents compared to non-polar analogs like ethyl hexanoate (peak 9). This property is shared with BD 1008, a pharmacologically active compound with a pyrrolidinyl group . Hydroxy-substituted esters (e.g., ethyl 3-hydroxy-3-methylbutanoate) exhibit intermediate volatility and are prone to oxidation, unlike the chemically stable pyrrolidine derivative .

Its pyrrolidine group mirrors motifs in bioactive molecules (e.g., BD 1008), hinting at unexplored pharmacological roles, such as receptor binding or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.